1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide
Description
1-[(1-Benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide is a synthetic compound featuring a benzyl-substituted indole core linked via a carbonyl group to a piperidine-4-carboxamide scaffold. This structure combines the aromatic indole moiety, known for its pharmacological versatility, with the piperidine ring, a common motif in central nervous system (CNS)-targeting drugs.
Synthesis typically involves multi-step organic reactions, including coupling of the benzyl-indole carboxylic acid derivative with piperidine-4-carboxamide using activating agents like isobutyl chloroformate or carbodiimides under inert conditions . Applications are hypothesized in neuropharmacology and oncology, based on structural parallels to compounds with serotonin receptor modulation and enzyme inhibitory activities .
Properties
IUPAC Name |
1-(1-benzylindole-6-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c23-21(26)18-9-11-24(12-10-18)22(27)19-7-6-17-8-13-25(20(17)14-19)15-16-4-2-1-3-5-16/h1-8,13-14,18H,9-12,15H2,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHJTNWQBIJXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the benzyl group, and the coupling with piperidine-4-carboxamide. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to introduce the benzyl group to the indole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) catalysts for coupling reactions.
Major Products
Scientific Research Applications
1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Biological Activities | Unique Properties | References |
|---|---|---|---|---|---|
| 1-[(1-Methyl-1H-indol-4-yl)carbonyl]piperidine-4-carboxamide | Methyl substitution at indole 1-position; carbonyl linker | 216.29 | Neurological activity (e.g., serotonin receptor modulation) | Enhanced metabolic stability due to methyl group | |
| 1-(1H-Indol-1-ylacetyl)piperidine-4-carboxamide | Acetyl linker instead of carbonyl; unsubstituted indole | 297.34 | Broad medicinal chemistry applications | Flexible linker may alter binding kinetics | |
| 1-(2-(1H-Indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | Thiazole substitution at carboxamide; acetyl linker | 367.45 | Anticancer, neuroprotective | Thiazole enhances target specificity | |
| N-[1-(2-Methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide | Pyrimidine substituent; branched alkyl chain on indole | 417.52 | Cannabinoid receptor activity | Bulky substituent improves receptor selectivity |
Impact of Substituents on Activity
- Benzyl vs. Methyl Indole Substitution : The benzyl group in the target compound increases molecular weight (~299.35 g/mol estimated) and lipophilicity compared to the methyl analogue (216.29 g/mol). This may enhance CNS penetration but could reduce solubility .
- Carboxamide Modifications : Substitution with heterocycles (e.g., thiazole in ) introduces additional hydrogen-bonding sites, improving affinity for enzymes like kinases or proteases .
Pharmacological Profiles
- Neuropharmacology : The benzyl-indole-piperidine scaffold shares structural similarities with 5-HT (serotonin) receptor ligands. For example, ’s methyl-indole analogue showed serotonin receptor activity, suggesting the target compound may have enhanced efficacy due to benzyl’s aromatic interactions .
- Oncology : Compounds with thiazole or pyrimidine substituents (e.g., ) exhibit anticancer properties via kinase inhibition. The target compound’s benzyl group may similarly intercalate with DNA or inhibit topoisomerases .
Biological Activity
The compound 1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide, a derivative of piperidine and indole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, neuroprotective, and enzyme inhibitory activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a piperidine ring substituted with an indole moiety, which is known for various biological activities.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to indole derivatives. For instance, a study focusing on similar indole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC values ranging from 2.43 to 14.65 μM .
Table 1: Cytotoxicity of Indole Derivatives
| Compound | Cancer Cell Line | IC (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 2.43 |
| Compound B | HepG2 | 4.98 |
| Compound C | LLC-PK1 | >20 |
The mechanism of action for these compounds often involves the induction of apoptosis, which has been confirmed through morphological changes and enhanced caspase activity in treated cells .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of indole derivatives. A study assessing the antioxidant activities of hybrid molecules containing indole structures showed significant inhibition of oxidative stress in human dopaminergic neuroblastoma SH-SY5Y cells. The compounds were tested for their ability to scavenge free radicals and protect against lipid peroxidation .
Table 2: Antioxidant Activity of Indole Derivatives
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Compound D | 75 | 70 |
| Compound E | 80 | 65 |
These findings suggest that the compound may contribute to neuroprotection through its antioxidant mechanisms.
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been explored in various studies. Specifically, its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was evaluated using spectrophotometric methods. Although none of the tested compounds surpassed the efficacy of established inhibitors like donepezil, some exhibited promising selectivity profiles .
Table 3: AChE and BChE Inhibition Data
| Compound | IC AChE (μM) | IC BChE (μM) |
|---|---|---|
| Compound F | 10 | 15 |
| Compound G | 12 | 18 |
Case Studies
A notable case study involved the synthesis and evaluation of several indole derivatives, including those similar to our compound of interest. These studies consistently reported that modifications to the indole structure could significantly enhance biological activity, particularly against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide in laboratory settings?
- Answer : Based on structurally related indole-piperidine derivatives, full chemical protective clothing (gloves, goggles, lab coat) is advised. Respiratory protection should follow NIOSH/CEN standards: P95/P1 respirators for low exposure and OV/AG/P99 for higher concentrations . Acute toxicity data for similar compounds indicate no carcinogenicity (IARC/ACGIH/NTP/OSHA classifications), but skin/eye irritation risks necessitate precautions. Stability under standard lab conditions (room temperature, inert atmosphere) is expected, but incompatibility with strong oxidizers should be assumed .
Q. How can researchers synthesize this compound?
- Answer : A general synthesis route involves coupling piperidine-4-carboxamide with 1-benzyl-1H-indole-6-carbonyl chloride. Evidence from analogous piperidine-4-carboxamides (e.g., sulfamoylbenzoyl derivatives) suggests using EDCI/HOBt in anhydrous acetonitrile for amide bond formation, followed by purification via ethyl acetate extraction and recrystallization (ethanol or diisopropyl ether) . Yield optimization may require stoichiometric adjustments of coupling agents and amines.
Q. What analytical methods are suitable for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm piperidine ring conformation, benzyl/indole substituents, and carboxamide linkage (δ ~7.5–8.5 ppm for indole protons; δ ~170 ppm for carbonyl carbons) .
- IR Spectroscopy : Peaks at ~1612–1614 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (N-H stretch) .
- Elemental Analysis : Validate molecular formula (e.g., C₂₂H₂₂N₃O₂) with ≤0.3% deviation .
Advanced Research Questions
Q. How does the substitution pattern on the indole ring influence biological activity?
- Answer : Structural analogs (e.g., 4-[(1-benzyl-1H-indol-5-yl)carbonyl]piperazin-2-one) show that indole substitution at the 6-position enhances interactions with hydrophobic pockets in target proteins (e.g., kinases or GPCRs). Shifting the carbonyl group to the 5-position reduces binding affinity by ~40% in cancer cell assays, as seen in SAR studies . Computational docking (e.g., AutoDock Vina) can predict steric/electronic effects of benzyl vs. alkyl substituents .
Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or off-target effects. For example:
- Case Study : A brominated pyridine analog (N-(5-bromopyridin-2-yl)piperidine-4-carboxamide) showed higher cytotoxicity (IC₅₀ = 2.1 µM) than non-halogenated versions (IC₅₀ = 8.7 µM) in leukemia cells. Contradictions were resolved by verifying assay reproducibility and using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Methodological Fix : Standardize cell lines (e.g., HepG2 vs. HEK293) and include positive controls (e.g., doxorubicin) .
Q. How can researchers optimize the compound’s stability under physiological conditions?
- Answer : Stability studies on quinoline-piperidine analogs suggest:
- pH Sensitivity : Degradation occurs at pH < 4 (amide hydrolysis) or pH > 9 (indole ring oxidation). Buffered solutions (pH 6–8) are optimal .
- Thermal Stability : Differential scanning calorimetry (DSC) of related compounds shows decomposition above 150°C. Lyophilization improves long-term storage .
Methodological Notes
- Synthetic Optimization : Scale-up reactions may require flow chemistry to mitigate exothermic side reactions .
- Computational Tools : Molecular dynamics simulations (e.g., GROMACS) can model piperidine ring flexibility and predict metabolite formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
